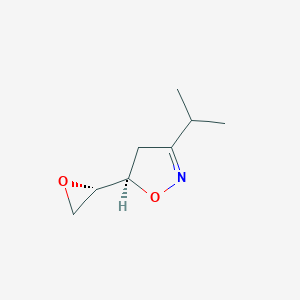![molecular formula C₁₄H₂₀O₉ B133482 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate CAS No. 65729-88-6](/img/structure/B133482.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves the formation of multiple chiral centers and protecting groups to control the stereochemistry of the final product. While the provided papers do not directly describe the synthesis of the compound , they do detail the synthesis of similar compounds. For instance, the paper titled "Dimethyl [(2R,3R,5S)–5-phenylmorpholine-2,3-diyl]diacetate as a Designer Substrate in the Syntheses of Important Heterocyclic Scaffolds" discusses the synthesis of a morpholine derivative with multiple chiral centers using photoinduced one-electron reductive β-activation . This method could potentially be adapted for the synthesis of “[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate” by choosing appropriate starting materials and reaction conditions to introduce the acetoxy and acetyloxymethyl groups in the desired stereochemical configuration.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. Theoretical studies, such as those described in the paper "Synthesis and Theoretical Studies of Methyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate," can provide valuable information about the vibrational frequencies of various functional groups within a molecule . Although the compound studied in this paper is different, the methods used, such as Density Functional Theory (DFT) calculations, could be applied to “[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate” to predict its molecular structure and properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not discuss the chemical reactions of the compound , but they do provide examples of how similar compounds can be transformed into various heterocyclic building blocks . This suggests that “[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate” could also serve as a versatile intermediate for the synthesis of heterocyclic compounds, given its multiple acetoxy groups that could be involved in nucleophilic substitution or other types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide data on the specific compound , they do offer insights into the properties of structurally related compounds. For example, the paper on the chromen-4-yl derivative discusses the use of spectral data for characterization , which could be relevant for determining the physical properties such as solubility, melting point, and boiling point of “[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate.” Additionally, the chemical properties, such as reactivity and stability, could be inferred from the functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
Analytical Techniques for Related Compounds : Research on the analytical methods for antidiabetic drugs, such as Empagliflozin, which shares a similar complex structure with the compound , highlights sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC). These methods are essential for the quantitative analysis of such compounds in pharmaceutical products, indicating the importance of advanced analytical techniques in the study and application of complex organic molecules (K. Danao, 2021).
Environmental Science Applications : The study of methanogenic pathways using stable carbon isotopic signatures, including acetate as a precursor, provides insights into the environmental impacts and applications of organic compounds. Understanding the isotopic fractionation in these processes is crucial for environmental monitoring and the development of sustainable technologies (R. Conrad, 2005).
Biological Interactions and Toxicity : The investigation of neurotoxic interactions of industrially used ketones, such as acetone and methyl ethyl ketone, with other solvents, underscores the significance of studying the toxicological profiles of organic compounds. This research is vital for ensuring the safe use of chemicals in industrial and medical applications, protecting workers' health, and understanding the potential neurotoxic effects of compound exposure (J. Noraberg & P. Arlien‐Søborg, 2000).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly detailed in the search results. However, it is important to note that this compound is intended for research use only and not for human or veterinary use1.
Zukünftige Richtungen
The future directions of research involving this compound are not explicitly detailed in the search results.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVQZSOYVOEEPQ-AAVRWANBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514365 | |
| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Anhydro-D-mannitol Tetraacetate | |
CAS RN |
65729-88-6 | |
| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



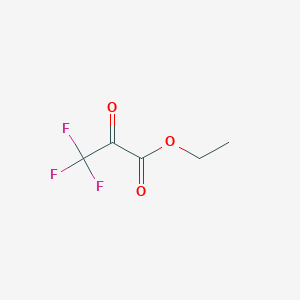
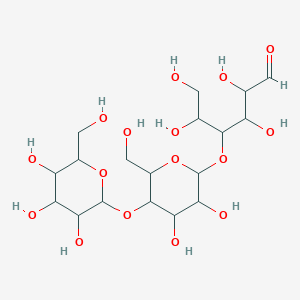
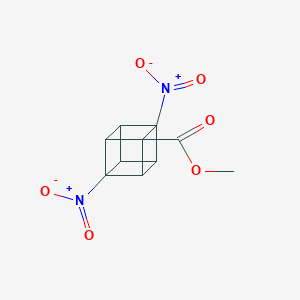
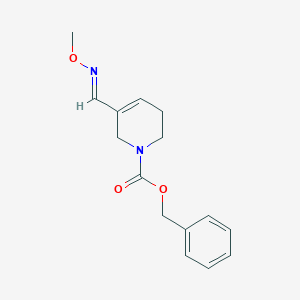
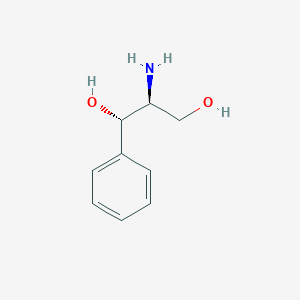
![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B133409.png)
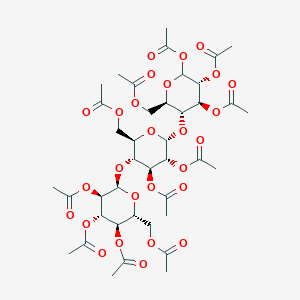
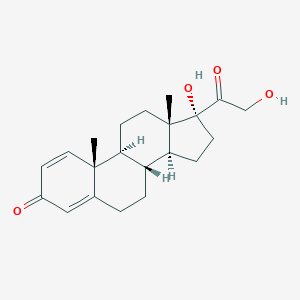
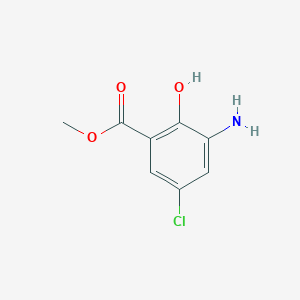
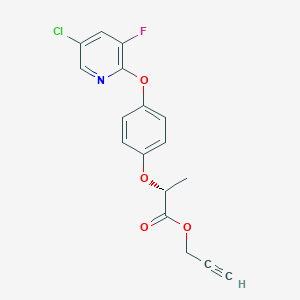
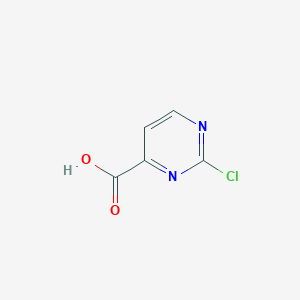
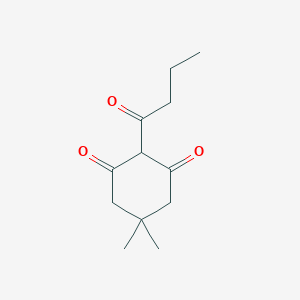
![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)
